molecular formula C16H25N3O B2590468 4-{3,9-Diazaspiro[5.5]undecan-3-yl}-2-methoxyaniline CAS No. 2007917-26-0

4-{3,9-Diazaspiro[5.5]undecan-3-yl}-2-methoxyaniline

Cat. No. B2590468
CAS RN: 2007917-26-0
M. Wt: 275.396
InChI Key: ORJHAMWXAXMVHC-UHFFFAOYSA-N
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Description

“4-{3,9-Diazaspiro[5.5]undecan-3-yl}-2-methoxyaniline” is a complex organic molecule with a molecular formula of C16H27N3O . It is a gray solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H25N3O/c1-20-15-12-13 (2-3-14 (15)17)19-10-6-16 (7-11-19)4-8-18-9-5-16/h2-3,12,18H,4-11,17H2,1H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 275.39 . It is a gray solid at room temperature .

Scientific Research Applications

Therapeutic Applications

Respiratory Diseases Treatment Compounds related to 4-{3,9-Diazaspiro[5.5]undecan-3-yl}-2-methoxyaniline, acting as CCR8 antagonists, have been identified as potential treatments for respiratory diseases, including asthma, chronic obstructive pulmonary disease (COPD), and rhinitis. These compounds target chemokine-mediated diseases by inhibiting the CCR8 receptor, which plays a crucial role in the inflammatory response associated with these conditions (Norman, 2007).

Broad Therapeutic Potential The synthesis and study of 1,9-diazaspiro[5.5]undecanes have shown that these compounds have potential applications in treating a wide range of disorders, including obesity, pain, immune system disorders, cell signaling, cardiovascular diseases, and psychotic disorders. This broad therapeutic potential is attributed to the unique structural features and biological activities of these compounds (Blanco‐Ania et al., 2017).

Chemical Synthesis and Material Science

Synthesis Techniques The construction of 3,9-diazaspiro[5.5]undecane derivatives has been achieved through innovative synthesis techniques, such as intramolecular spirocyclization of 4-substituted pyridines. This method allows for the efficient production of these compounds, which are significant for their biological applications and as intermediates in organic synthesis (Parameswarappa & Pigge, 2011).

Catalyst-Free Synthesis Advancements in the synthesis of nitrogen-containing spiro heterocycles, specifically 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones, have been made through a catalyst-free synthesis process. This process involves a [5 + 1] double Michael addition reaction, highlighting an eco-friendly and efficient approach to generating these compounds (Aggarwal et al., 2014).

Photophysical Studies and Solvatochromic Analysis Research into diazaspiro compounds, including their synthesis, photophysical studies, and solvatochromic analysis, has contributed to understanding their optical and electronic properties. These studies are essential for applications in material science and photonic devices, where these compounds could be used due to their interesting fluorescent properties and solvent-dependent behavior (Aggarwal & Khurana, 2015).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal .

properties

IUPAC Name

4-(3,9-diazaspiro[5.5]undecan-3-yl)-2-methoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O/c1-20-15-12-13(2-3-14(15)17)19-10-6-16(7-11-19)4-8-18-9-5-16/h2-3,12,18H,4-11,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORJHAMWXAXMVHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N2CCC3(CCNCC3)CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{3,9-Diazaspiro[5.5]undecan-3-yl}-2-methoxyaniline

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